molecular formula C8H8F3N B1271948 4-Methyl-2-(trifluoromethyl)aniline CAS No. 87617-23-0

4-Methyl-2-(trifluoromethyl)aniline

Cat. No. B1271948
CAS RN: 87617-23-0
M. Wt: 175.15 g/mol
InChI Key: JPPWLYYUBCTQMY-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)aniline is a substituted aniline that is a benzene ring substituted with an amino group at position 1 and a trifluoromethyl group at position 4 . It has a role as a metabolite . It is a substituted aniline and a member of (trifluoromethyl)benzenes .


Synthesis Analysis

The synthesis of 4-Methyl-2-(trifluoromethyl)aniline can be achieved through various methods. For instance, the treatment of 4-(trifluoromethyl)aniline with primary Grignard reagents in ether yields the title products . A mechanistic pathway involves a series of fluoride elimination reactions followed by addition of the Grignard reagent to the resultant nonaromatic intermediate after each elimination step .


Molecular Structure Analysis

The molecular formula of 4-Methyl-2-(trifluoromethyl)aniline is C8H8F3N . The InChI representation is InChI=1S/C8H8F3N/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3 . The Canonical SMILES string is CC1=CC(=C(C=C1)N)C(F)(F)F .


Chemical Reactions Analysis

4-Methyl-2-(trifluoromethyl)aniline can participate in various chemical reactions. For example, it was used in the synthesis of 4-(trialkylmethyl)anilines . It was also used as a synthetic building block .


Physical And Chemical Properties Analysis

The molecular weight of 4-Methyl-2-(trifluoromethyl)aniline is 175.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The complexity of the molecule is 155 .

Safety and Hazards

4-Methyl-2-(trifluoromethyl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methyl-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPWLYYUBCTQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372221
Record name 4-methyl-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(trifluoromethyl)aniline

CAS RN

87617-23-0
Record name 4-methyl-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g of iron fillings are heated to 95° C. in 300 ml of water, 5 ml of hydrochloric acid and 5 ml of dioxane in a stirred vessel, and 57 g of 2-nitro-5-methylbenzotrifluoride are added dropwise in the course of about 1 hour. The mixture is stirred for a further 2 hours, and a distillation is then carried out using steam. The organic material extracted with dichloromethane and re-distilled. 42 g (boiling point: 92°-95° C./20 mbar) of 2-trifluoromethyl-4-methylaniline are obtained.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 g
Type
catalyst
Reaction Step Two

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